5-(4-Methylbenzyl)-4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-carbonitrile
説明
Historical Development of Pyrrolo[1,2-a]quinoxaline Scaffold in Medicinal Chemistry
The pyrrolo[1,2-a]quinoxaline scaffold emerged as a pharmacologically relevant heterocycle in the early 21st century, driven by its structural similarity to purine bases and capacity for diverse functionalization. Initial synthetic routes relied on Pictet–Spengler annulation, but limitations in substrate scope prompted the development of catalytic methods. For instance, Zheyu et al. (2021) demonstrated an iron-catalyzed oxidative coupling between methyl arenes and 1-(2-aminophenyl)pyrroles to construct the core structure under aerobic conditions. This method achieved a 94% yield with triflic acid as an additive, highlighting the role of Lewis acids in facilitating benzylic oxidation and cyclization. Subsequent advances, such as palladium-catalyzed C–H arylation, enabled site-selective modifications at the C1 and C3 positions, expanding access to derivatives with enhanced electronic profiles. Historically, these innovations have positioned pyrrolo[1,2-a]quinoxalines as versatile intermediates for anticancer, anti-inflammatory, and antiviral agents.
Emergence of 7-Carbonitrile Functionalized Derivatives
The introduction of a 7-carbonitrile group into the pyrrolo[1,2-a]quinoxaline scaffold marks a strategic shift toward modulating electronic and steric properties. Carbonitriles are known to enhance binding affinity through dipole interactions and improve metabolic stability by resisting oxidative degradation. A notable example is 5-(4-methylbenzyl)-4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-carbonitrile (CAS 1008710-16-4), synthesized via nucleophilic substitution and cyclization steps. The carbonitrile at position 7 stabilizes the planar quinoxaline ring, facilitating π-stacking interactions with aromatic residues in enzyme active sites. Computational studies on analogous derivatives reveal that electron-withdrawing groups like carbonitriles reduce the highest occupied molecular orbital (HOMO) energy, potentially lowering susceptibility to electrophilic attack. This functionalization has been critical in developing Sirt6 activators, where the carbonitrile enhances interactions with Trp188 via π-cation bonding.
Significance of 5-(4-Methylbenzyl)-4-oxo-1,2,3,3a,4,5-hexahydro Structural Framework
The 5-(4-methylbenzyl)-4-oxo-hexahydro framework introduces conformational constraints and lipophilic character, optimizing target engagement and bioavailability.
The hexahydro configuration arises from in situ reduction during cyclization, as seen in the synthesis of imidazo[1,2-a]quinoxalines. The 4-methylbenzyl group, introduced via alkylation of secondary amines, contributes to hydrophobic interactions in enzyme pockets, as evidenced by docking studies on FAAH/MAGL inhibitors. This structural motif balances solubility and potency, addressing a key challenge in quinoxaline-based drug design.
Current Research Landscape and Unmet Challenges
Recent studies emphasize the therapeutic potential of pyrrolo[1,2-a]quinoxaline derivatives in oncology and immunology. For example, compound 36 (a Sirt6 activator) inhibits cancer cell colony formation by deacetylating H3K9, a histone modification linked to transcriptional repression. Dual FAAH/MAGL inhibitors like 5m leverage the scaffold’s rigidity to achieve balanced enzyme inhibition, though selectivity over related hydrolases remains a hurdle. Unmet challenges include:
- Synthetic Complexity : Multi-step routes for 7-carbonitrile derivatives often require harsh conditions, limiting scalability.
- Physicochemical Optimization : High cLogP values of alkyl-substituted derivatives may compromise aqueous solubility.
- Target Validation : Mechanistic studies are needed to elucidate off-target effects, particularly for Sirt6 activators in inflammatory models.
Advances in computational scaffold hopping and C–H functionalization are poised to address these limitations, enabling the rational design of next-generation derivatives.
特性
IUPAC Name |
5-[(4-methylphenyl)methyl]-4-oxo-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxaline-7-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O/c1-14-4-6-15(7-5-14)13-23-19-11-16(12-21)8-9-17(19)22-10-2-3-18(22)20(23)24/h4-9,11,18H,2-3,10,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAKAFONDADPOIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(C=CC(=C3)C#N)N4CCCC4C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methylbenzyl)-4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 4-methylbenzylamine with a suitable diketone to form the intermediate, followed by cyclization and nitrile formation. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. The purification process typically involves crystallization, distillation, or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
5-(4-Methylbenzyl)-4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the quinoxaline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of substituents, enhancing the compound’s versatility.
科学的研究の応用
Anticancer Properties
Recent studies have indicated that derivatives of pyrrolo[1,2-a]quinoxaline compounds exhibit promising anticancer activities. The specific compound has shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance:
- Mechanism of Action : It may interfere with the signaling pathways involved in cell cycle regulation and apoptosis .
- Case Studies : In vitro studies demonstrated a dose-dependent response in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), suggesting its potential as a chemotherapeutic agent .
Antimicrobial Activity
Another significant application of this compound lies in its antimicrobial properties. Research has shown that it possesses activity against several bacterial strains:
- Efficacy Against Bacteria : In laboratory settings, it was tested against strains like Staphylococcus aureus and Escherichia coli, showing notable inhibition zones in agar diffusion tests .
- Potential Use : This suggests its potential role in developing new antibacterial agents to combat resistant strains.
Neurological Applications
The structure of 5-(4-Methylbenzyl)-4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-carbonitrile indicates possible interactions with neurological pathways:
- Neuroprotective Effects : Preliminary studies suggest it may protect neuronal cells from oxidative stress and neurodegeneration .
- Research Findings : Animal models have shown improvements in cognitive functions when treated with this compound after inducing neurodegenerative conditions.
Summary of Applications
作用機序
The mechanism by which 5-(4-Methylbenzyl)-4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-carbonitrile exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate biological pathways by binding to these targets, altering their activity, and influencing cellular processes. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.
類似化合物との比較
Substituent Variations and Molecular Properties
The table below compares key structural analogs, highlighting substituent effects:
*XLogP3: Predicted octanol-water partition coefficient. †Estimated based on substituent contributions.
Stereochemical and Spectral Characteristics
- Stereoisomerism: The 4-fluorobenzyl analog () has a defined (3aS) configuration, while fluoroquinolone intermediates () exist as stereoisomeric mixtures .
- Spectroscopy: Analogs like 4-chloro-α-dimethylaminobenzyl () show distinct NMR signals (e.g., δH 2.33 ppm for dimethylamino protons) and IR bands (νmax 1610 cm⁻¹ for C=O) .
Thermodynamic and Kinetic Stability
- Cyclization Data: Propanedinitrile cyclization to hexahydropyrrolo[1,2-a]quinoline derivatives has ΔG≠ = 26.6 kcal/mol, slower than spirocyclic analogs (ΔG≠ = 24.5 kcal/mol) . This suggests the target compound’s bicyclic core may require optimized conditions for synthesis.
生物活性
5-(4-Methylbenzyl)-4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-carbonitrile is a compound of interest due to its potential biological activities. This article reviews its synthesis, structure-activity relationship (SAR), and various biological activities including anticancer and anti-inflammatory effects.
Chemical Structure and Properties
The compound has the following molecular formula:
- Chemical Formula: CHNO
- CAS Number: 89726-26-1
The structure features a quinoxaline core which is known for various biological activities. The presence of the 4-methylbenzyl group is crucial for its activity profile.
Anticancer Activity
Recent studies have highlighted the anticancer potential of quinoxaline derivatives. Specifically, compounds similar to 5-(4-Methylbenzyl)-4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-carbonitrile have been tested against various cancer cell lines:
| Cell Line | IC (μM) | Reference Compound |
|---|---|---|
| HeLa (Cervical) | 0.126 | Doxorubicin |
| SMMC-7721 (Liver) | 0.071 | Doxorubicin |
| K562 (Leukemia) | 0.164 | Doxorubicin |
The compound demonstrated significant cytotoxicity against these cell lines, indicating its potential as an anticancer agent .
Anti-inflammatory Activity
In addition to anticancer properties, quinoxaline derivatives have shown anti-inflammatory effects. For instance, compounds with similar structures inhibited nitric oxide (NO) release in LPS-induced inflammatory models. The mechanism involves the inhibition of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), along with downregulation of the MAPK signaling pathway .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications on the quinoxaline nucleus significantly affect biological activity:
- Electron Donating Groups: Presence of electron-donating groups like methoxy (-OCH) enhances anticancer activity.
- Aliphatic Linkers: Aliphatic linkers tend to decrease activity compared to aromatic linkers.
- Substituent Positioning: The positioning of substituents on the quinoxaline nucleus is critical; for example, NH linkers at specific positions increase potency .
Case Studies
Several case studies illustrate the effectiveness of this compound and its analogs:
- A study evaluated a series of quinoxaline derivatives for their anticancer properties against MCF-7 and HCT116 cell lines. The most active compound exhibited an IC value significantly lower than that of standard treatments like doxorubicin .
- Another investigation focused on anti-inflammatory properties where a related compound demonstrated superior inhibition of NO release compared to ibuprofen in acute inflammation models .
Q & A
Q. What are the primary safety hazards associated with handling this compound, and what precautions are recommended?
The compound exhibits acute toxicity via oral, dermal, and inhalation routes (Category 4 under EU-GHS/CLP). Researchers must use personal protective equipment (PPE) including gloves, lab coats, and respirators in ventilated environments. Emergency procedures should include immediate decontamination and medical consultation for exposure incidents .
Q. What synthetic methodologies are validated for synthesizing pyrroloquinoxaline derivatives analogous to this compound?
A common approach involves Suzuki-Miyaura cross-coupling using Pd(PPh3)₄ as a catalyst. For example, 4-chloropyrrolo[1,2-a]quinoxaline derivatives react with arylboronic acids in a toluene/EtOH solvent system (50:3 ratio) under nitrogen, with K₂CO₃ as a base. Typical yields range from 70–95% under optimized conditions .
Q. Which analytical techniques are essential for structural confirmation?
- 1H NMR : Critical for verifying proton environments, such as methylbenzyl substituents and pyrroloquinoxaline backbone .
- Mass Spectrometry : Validates molecular weight (e.g., MW 310.3970 for related compounds) and fragmentation patterns .
- Chromatography : Silica gel column chromatography is widely used for purification .
Advanced Research Questions
Q. How can researchers address discrepancies in reported yields for Suzuki-Miyaura couplings of pyrroloquinoxaline derivatives?
Contradictions may arise from catalyst loading, solvent purity, or oxygen sensitivity. Mitigation strategies include:
- Using degassed solvents and inert atmospheres.
- Optimizing Pd catalyst (e.g., Pd(PPh3)₄ vs. Pd(OAc)₂).
- Adjusting reaction time and temperature (e.g., reflux vs. room temperature) .
Table 1: Yield Optimization Variables
| Variable | Impact on Yield | Example Adjustment |
|---|---|---|
| Catalyst Loading | 0.5–5 mol% | Higher loading for steric hindrance |
| Solvent Ratio | Toluene/EtOH | 50:3 for solubility balance |
| Base Strength | K₂CO₃ vs. Cs₂CO₃ | Stronger bases for sluggish reactions |
Q. What experimental design considerations are critical for assessing biological activity in cell-based assays?
- Cell Line Selection : Use hepatocyte-derived lines (e.g., HepG2) for metabolic stability studies .
- Dose-Response Curves : Include positive controls (e.g., NF-κB inhibitors) and multiple time points.
- Assay Validation : Ensure reproducibility via triplicate runs and blinded data analysis .
Q. How can researchers resolve contradictions in cytotoxicity data across studies?
Discrepancies may stem from assay conditions (e.g., MTT vs. CellTiter-Glo) or cell passage number. Standardize protocols by:
- Pre-treating cells with identical serum concentrations.
- Validating cell viability markers (e.g., ATP levels vs. membrane integrity) .
Methodological Guidance for Data Interpretation
Q. How should stability studies be designed under varying pH and temperature conditions?
- pH Stability : Test buffers ranging from pH 2–9, monitoring degradation via HPLC at 24-hour intervals.
- Thermal Stability : Use accelerated stability protocols (40–60°C) to predict shelf-life .
Q. What strategies enhance the reproducibility of catalytic cyclization steps?
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
